molecular formula C6H9NO2S B1259129 3-(Carboxymethyl)-4-methylthiazole

3-(Carboxymethyl)-4-methylthiazole

Cat. No.: B1259129
M. Wt: 159.21 g/mol
InChI Key: RMTCAOVLSHDSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)-4-methylthiazole is a chemical compound of interest in scientific research and development, particularly as a synthetic intermediate. This thiazole derivative features a carboxylic acid functional group, making it a valuable building block for further chemical modifications and synthesis of more complex molecules. Its structure is related to other well-researched thiazole carboxylic acids, such as 4-methylthiazole-5-carboxylic acid (CAS 20485-41-0), which is explicitly recognized for its use as a pharmaceutical intermediate . Thiazole rings are a privileged scaffold in medicinal chemistry, and the presence of the carboxymethyl group on this heterocyclic core allows researchers to readily create amide or ester derivatives. This enables the exploration of structure-activity relationships in drug discovery programs. While handling this compound, researchers should adhere to standard laboratory safety practices. Based on the profile of a structurally similar thiazoleacetic acid, it is advisable to use personal protective equipment, including gloves and eye protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-(4-methyl-2H-1,3-thiazol-3-yl)acetic acid

InChI

InChI=1S/C6H9NO2S/c1-5-3-10-4-7(5)2-6(8)9/h3H,2,4H2,1H3,(H,8,9)

InChI Key

RMTCAOVLSHDSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSCN1CC(=O)O

Synonyms

3-(carboxymethyl)-4-methylthiazole

Origin of Product

United States

Preparation Methods

Table 1: Alkylation Conditions for Carboxymethyl Group Introduction

Reagent Solvent Temperature Catalyst Yield Source
Bromoacetic acid DMF 70°C K₂CO₃/KI 83%
Chloroacetic acid Acetonitrile 60°C Pd(OAc)₂ 78%
  • Mechanism : Nucleophilic substitution at the thiazole’s C-3 position.
  • Challenges : Competing N-alkylation and regioselectivity issues.

Oxidation of Hydroxymethyl Intermediates

Hydroxymethyl-thiazole intermediates can be oxidized to carboxymethyl derivatives. CA2483482A1 reports the oxidation of 4-methyl-5-hydroxymethylthiazole using pyridinium chlorochromate (PCC) or NaOCl/TEMPO:

Hydrolysis of Ester Derivatives

Carboxymethyl groups are often introduced via hydrolysis of ester precursors. For example, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is hydrolyzed using NaOH/HCl to yield the carboxylic acid. Applied to 3-(carboxymethyl)-4-methylthiazole:

Reaction Protocol:

  • Esterification : React 3-(chloromethyl)-4-methylthiazole with ethyl bromoacetate in DMF/K₂CO₃.
  • Hydrolysis : Treat with 10% NaOH at reflux, followed by HCl acidification.
  • Yield : 85–90% after recrystallization.

Industrial-Scale Considerations

Table 3: Industrial vs. Laboratory Methods

Parameter Industrial Approach Laboratory Approach
Catalyst Recyclable MnO₂ Pd(OAc)₂
Solvent Water/THF (cost-effective) Anhydrous CH₂Cl₂/DMF
Reaction Time 6–12 hours 1–4 hours
Purity Control Crystallization Column Chromatography
  • Cost drivers : Catalyst recycling, solvent recovery, and step economy.
  • Safety : Substitution of NaOCl with O₂/TEMPO reduces corrosive waste.

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (e.g., 60–80°C) to balance yield and side reactions.
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

Basic: How is structural characterization performed for 3-(Carboxymethyl)-4-methylthiazole?

Methodological Answer:
Structural validation employs a multi-technique approach:

  • 1H/13C NMR Spectroscopy : Confirm substituent positions (e.g., methyl at C4, carboxymethyl at C3) through characteristic shifts (e.g., thiazole ring protons at δ 7.1–8.3 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 172.03) and purity (>95%) .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 41.86%, H: 4.68%) .

Table 1 : Representative Spectral Data for Analogous Thiazoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Ethyl 2-hydrazinyl-thiazole-4-carboxylate1.32 (t, CH3), 4.30 (q, CH2)165.1 (C=O), 152.3 (C2)

Advanced: How can researchers address contradictory bioactivity data in thiazole derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., variable IC50 values) arise from structural nuances. Resolve these through:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with fluorophenyl) and compare bioactivity .

Solubility Optimization : Improve bioavailability by introducing polar groups (e.g., carboxylates) or using prodrug strategies (e.g., esterification) .

Target-Specific Assays : Validate mechanisms via enzyme inhibition studies (e.g., kinase assays) or cellular uptake measurements .

Case Study : A methyl-to-fluorophenyl substitution in a thiazole analog increased cytotoxicity (IC50 from 12 μM to 0.8 μM) by enhancing target binding .

Advanced: What computational tools predict the reactivity of 3-(Carboxymethyl)-4-methylthiazole?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity to COX-2) .

DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO orbitals) to predict sites for electrophilic attack .

MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) to guide solubility modifications .

Example : Docking studies of a thiazole-triazole hybrid revealed strong hydrogen bonding with EGFR’s active site (ΔG = -9.2 kcal/mol) .

Advanced: What challenges arise in optimizing pharmacokinetics for thiazole-based compounds?

Methodological Answer:
Key challenges include:

Metabolic Stability : Thiazole rings are prone to oxidation. Mitigate via fluorination or steric hindrance (e.g., 4-methyl substitution) .

CYP450 Interactions : Screen for isoform inhibition (e.g., CYP3A4) using liver microsomes to avoid drug-drug interactions .

Tissue Penetration : Enhance logP values (optimal range: 1–3) through substituent tuning (e.g., alkyl chains vs. aryl groups) .

Table 2 : Pharmacokinetic Parameters for Analogous Compounds

CompoundlogPt1/2 (h)Solubility (μg/mL)
4-Methylthiazole-3-carboxylic acid0.82.5120
3-(Fluorophenyl)-thiazole2.15.718

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